Cas no 857400-62-5 (2-Ethoxy-9-methyl-9H-purin-6-amine)

2-Ethoxy-9-methyl-9H-purin-6-amine is a synthetic compound with significant applications in organic synthesis. It serves as a versatile intermediate in the preparation of pharmaceuticals and agrochemicals. The product offers high purity and stability, ensuring consistent performance in chemical reactions. Its structural features facilitate efficient synthesis pathways, making it an attractive choice for researchers in the field.
2-Ethoxy-9-methyl-9H-purin-6-amine structure
857400-62-5 structure
商品名:2-Ethoxy-9-methyl-9H-purin-6-amine
CAS番号:857400-62-5
MF:C8H11N5O
メガワット:193.20584
CID:1031586
PubChem ID:68992464

2-Ethoxy-9-methyl-9H-purin-6-amine 化学的及び物理的性質

名前と識別子

    • 2-Ethoxy-9-methyl-9H-purin-6-amine
    • 2-ethoxy-9-methylpurin-6-amine
    • DTXSID50739494
    • 2-ethoxy-9-Methyl-9H-purin-6-ylaMine
    • SCHEMBL4298079
    • 857400-62-5
    • DB-338376
    • インチ: InChI=1S/C8H11N5O/c1-3-14-8-11-6(9)5-7(12-8)13(2)4-10-5/h4H,3H2,1-2H3,(H2,9,11,12)
    • InChIKey: SIBRABNCUXFDAT-UHFFFAOYSA-N
    • ほほえんだ: CCOC1=NC(=C2C(=N1)N(C)C=N2)N

計算された属性

  • せいみつぶんしりょう: 193.09635999g/mol
  • どういたいしつりょう: 193.09635999g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 202
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

2-Ethoxy-9-methyl-9H-purin-6-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1744051-1g
2-Ethoxy-9-methyl-9h-purin-6-amine
857400-62-5 98%
1g
¥5833.00 2024-07-28
Cooke Chemical
BD1598848-1g
2-Ethoxy-9-methyl-9H-purin-6-amine
857400-62-5 95+%
1g
RMB 3516.80 2025-02-21
Alichem
A449040720-1g
2-Ethoxy-9-methyl-9H-purin-6-amine
857400-62-5 95%
1g
$646.84 2023-08-31
Chemenu
CM138723-1g
2-ethoxy-9-methyl-9H-purin-6-amine
857400-62-5 95%
1g
$*** 2023-05-29
Chemenu
CM138723-1g
2-ethoxy-9-methyl-9H-purin-6-amine
857400-62-5 95%
1g
$729 2021-08-05

2-Ethoxy-9-methyl-9H-purin-6-amine 関連文献

2-Ethoxy-9-methyl-9H-purin-6-amineに関する追加情報

Introduction to 2-Ethoxy-9-methyl-9H-purin-6-amine (CAS No. 857400-62-5) and Its Emerging Applications in Chemical Biology

The compound 2-Ethoxy-9-methyl-9H-purin-6-amine, identified by the CAS number 857400-62-5, represents a significant advancement in the field of chemical biology and pharmaceutical research. As a derivative of purine, this molecule has garnered attention due to its structural versatility and potential biological activities. The presence of both ethoxy and methyl substituents on the purine core imparts unique chemical properties that make it a valuable scaffold for drug discovery and molecular probes.

Recent studies have highlighted the importance of heterocyclic compounds, particularly purine derivatives, in the development of novel therapeutic agents. 2-Ethoxy-9-methyl-9H-purin-6-amine has been explored for its interactions with various biological targets, including enzymes and receptors implicated in metabolic disorders, inflammation, and cancer. The amine group at the 6-position provides a reactive site for further functionalization, enabling the synthesis of more complex analogs with tailored pharmacological profiles.

In the realm of medicinal chemistry, the modification of purine bases has led to the discovery of several FDA-approved drugs, such as antiviral and anticancer agents. The structural motif of 2-Ethoxy-9-methyl-9H-purin-6-amine shares similarities with known bioactive molecules, suggesting its potential as a lead compound for further optimization. Researchers have employed computational methods to predict its binding affinity to protein targets, which has guided experimental efforts toward high-throughput screening campaigns.

One particularly intriguing aspect of 2-Ethoxy-9-methyl-9H-purin-6-amine is its ability to modulate enzyme activity through non-covalent interactions. For instance, preliminary data indicate that it may interfere with the catalytic cycle of certain kinases, which are overexpressed in tumor cells. This observation aligns with the growing interest in kinase inhibitors as a cornerstone of targeted cancer therapy. Additionally, its ethoxy substituent may enhance solubility, improving bioavailability—a critical factor in drug development.

The synthesis of 2-Ethoxy-9-methyl-9H-purin-6-amine has been optimized using multi-step organic reactions, including nucleophilic substitution and condensation techniques. Advances in synthetic methodologies have enabled the production of this compound in high purity, facilitating rigorous biological evaluation. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm its molecular structure, ensuring confidence in subsequent research endeavors.

Emerging evidence also suggests that 2-Ethoxy-9-methyl-9H-purin-6-amine may exhibit properties relevant to neurodegenerative diseases. Purine derivatives have been implicated in neuronal signaling pathways, and modifications at the 6-position could influence their interaction with nucleoside transporters or receptors involved in brain function. Ongoing preclinical studies are aimed at elucidating these mechanisms further, with the hope of identifying new therapeutic strategies for conditions such as Alzheimer's disease or Parkinson's disease.

The role of computational chemistry in analyzing 2-Ethoxy-9-methyl-9H-purin-6-am ine cannot be overstated. Molecular docking simulations have revealed potential binding modes with proteins such as DNA polymerases and transcription factors, raising possibilities for applications in gene therapy or epigenetic modulation. These virtual screening approaches have accelerated the identification of promising candidates for experimental validation.

Furthermore, green chemistry principles have been integrated into the synthesis of this compound to minimize environmental impact. Catalytic processes and solvent-free reactions have been explored to reduce waste generation without compromising yield or purity. Such sustainable practices are increasingly important in pharmaceutical manufacturing as regulatory agencies emphasize ecological responsibility.

The future prospects for 2-Ethoxy-9-methyl--purin--amine (CAS No.--857400--62--5) are bright, with ongoing research focusing on expanding its chemical space through structural diversification. By introducing additional functional groups or exploring different heterocyclic frameworks, scientists aim to uncover novel bioactivities that could address unmet medical needs. Collaborative efforts between academic laboratories and pharmaceutical companies are essential to translate these findings into clinical applications.

In conclusion,--2--Ethoxy----9--methyl----9H--purin--6----amine stands as a testament to the power of targeted molecular design in addressing complex biological challenges. Its unique structural features combined with promising preliminary data position it as a compelling candidate for further investigation. As research progresses, --this compound---is likely---to---play---a---significant---role---in---the---development---of---next-generation---therapeutics across multiple therapeutic areas.

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